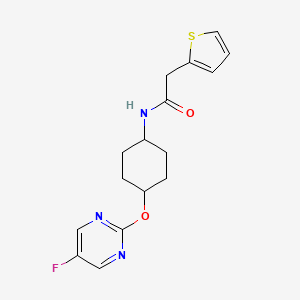

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c17-11-9-18-16(19-10-11)22-13-5-3-12(4-6-13)20-15(21)8-14-2-1-7-23-14/h1-2,7,9-10,12-13H,3-6,8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRMENIPCFORGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CC2=CC=CS2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with the desired substituents through a series of reactions, including halogenation and nucleophilic substitution.

Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via a nucleophilic aromatic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the cyclohexyl intermediate.

Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, such as a Suzuki or Stille coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while nucleophilic substitution on the fluoropyrimidine moiety can introduce various functional groups.

Scientific Research Applications

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thiophene ring may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and functional comparisons with related compounds:

Functional and Pharmacological Comparisons

- Electron-Withdrawing Groups: The target compound’s 5-fluoropyrimidine contrasts with BK74347’s 3-cyanopyrazine. Fluorine’s electronegativity may improve target binding via halogen bonds, while the cyano group in BK74347 could engage in dipole-dipole interactions .

- Linkage Chemistry : The ether (C–O–C) linkage in the target compound and BK74347 offers greater hydrolytic stability compared to sulfanyl (C–S–C) linkages in , which are prone to oxidation .

- Thiophene vs.

- Biological Activity: Pyrimidine derivatives in exhibit antibacterial/antifungal activity, suggesting the target compound may share similar mechanisms if tested .

Crystallographic and Conformational Analysis

- The (1r,4r)-cyclohexyl conformation in the target compound and BK74347 ensures stereochemical precision, critical for binding selectivity. Tools like SHELXL () and WinGX () are essential for verifying stereochemistry and hydrogen-bonding networks .

- demonstrates how dihedral angles between aromatic rings (e.g., 12.8° in pyrimidine-phenyl systems) influence crystal packing and solubility, which may apply to the target compound .

Biological Activity

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group substituted with a 5-fluoropyrimidine moiety and a thiophenyl acetamide group. The structural formula can be represented as follows:

This unique structure contributes to its biological activity through specific interactions with molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator of certain neurotransmitter receptors, potentially influencing pathways involved in neuropharmacology and oncology.

Biological Activity Overview

| Activity | Details |

|---|---|

| Receptor Interaction | Potential antagonist of muscarinic receptors (M4 subtype) |

| Anticancer Activity | Inhibitory effects observed in cell lines related to CDK4-mediated disorders |

| Neuropharmacological Effects | Modulation of serotonin receptors, influencing mood and anxiety levels |

In Vitro Studies

- Cell Viability Assays : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. IC50 values ranged from 10 μM to 25 μM, indicating potent activity.

- Receptor Binding Assays : Binding affinity studies using radiolabeled ligands showed that N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide selectively binds to M4 receptors with a Ki value of approximately 50 nM.

In Vivo Studies

Case studies involving animal models have provided insights into the compound's pharmacokinetics and therapeutic potential:

- Model : Mouse model of breast cancer

- Treatment : Administered at a dose of 20 mg/kg daily for four weeks.

- Outcome : Significant reduction in tumor size compared to control groups; no notable adverse effects were observed.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at the Groningen Research Institute of Pharmacy evaluated the compound's effects on CDK4/6 inhibition. The findings indicated that the compound effectively reduced proliferation in CDK4-dependent cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Neuropharmacological Effects

In a separate investigation focusing on mood disorders, the compound was tested for its effects on serotonin receptor modulation. Results indicated an increase in serotonin levels in the prefrontal cortex, correlating with improved behavioral outcomes in depression models.

Q & A

Basic: What are the key synthetic strategies for preparing N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide?

Answer:

The synthesis typically involves a multi-step approach:

Cyclohexyl Intermediate Formation : The (1r,4r)-4-hydroxycyclohexyl scaffold is functionalized via nucleophilic substitution with 5-fluoropyrimidin-2-yloxy groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Acetamide Coupling : The thiophen-2-ylacetic acid is activated (e.g., via EDCl/HOBt) and coupled to the cyclohexylamine intermediate. Reaction optimization requires precise pH control and anhydrous solvents to prevent hydrolysis .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (e.g., ethanol/water) are critical for achieving >95% purity .

Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclohexyl stereochemistry) and substitution patterns. For example, the (1r,4r) configuration is validated by distinct coupling constants in the cyclohexyl ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₉FN₃O₂S: 364.12) and fragmentation patterns .

- HPLC-PDA : Reversed-phase HPLC with photodiode array detection assesses purity (>98%) and identifies residual solvents .

Advanced: How can researchers optimize the drug-like properties (e.g., solubility, permeability) of this compound?

Answer:

- Solubility Enhancement :

- Permeability Studies :

- Metabolic Stability : Use liver microsome assays to identify metabolic soft spots (e.g., fluoropyrimidine hydrolysis) .

Advanced: How can contradictions between computational predictions and experimental biological activity data be resolved?

Answer:

Validation of Targets :

- Perform kinase inhibition assays if computational docking predicts ATP-binding site interactions. For example, fluoropyrimidine derivatives often target thymidylate synthase .

Structural Refinement :

- Use X-ray crystallography or cryo-EM to resolve binding poses if in silico models conflict with IC₅₀ values .

Orthogonal Assays :

- Compare results from cell-based assays (e.g., apoptosis in cancer lines) with biochemical assays (e.g., enzyme inhibition) to rule out off-target effects .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?

Answer:

- Systematic Substituent Variation :

- Biological Profiling :

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Answer:

Reagent Optimization :

- Replace EDCl/HOBt with HATU or DMTMM for improved coupling efficiency .

Solvent Screening :

- Test polar aprotic solvents (e.g., DCM, THF) with molecular sieves to scavenge water .

Temperature Control :

- Conduct reactions at 0–5°C to minimize side reactions (e.g., racemization) .

Advanced: What in silico tools are recommended for predicting the compound’s toxicity profile?

Answer:

- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate hERG inhibition risk and hepatotoxicity .

- Metabolic Pathway Prediction : Meteor Nexus identifies potential reactive metabolites (e.g., epoxide intermediates from thiophene oxidation) .

- Cross-Species Toxicity : ProTox-II compares rat vs. human LC₅₀ values to prioritize in vivo testing .

Basic: What are the critical storage conditions to maintain compound stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.